molecular formula C16H12FN3O2 B11776697 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one CAS No. 1956376-23-0

5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one

Cat. No.: B11776697
CAS No.: 1956376-23-0
M. Wt: 297.28 g/mol
InChI Key: HEMRHIGQOYXUJJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Benzyloxy Group: This step may involve the alkylation of the pyrimidinone core with benzyl halides in the presence of a base like potassium carbonate.

    Incorporation of the Fluoropyridinyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluoropyridine derivatives and palladium catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.

    Reduction: Reduction reactions may target the pyrimidinone core, potentially converting it to dihydropyrimidinones.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce dihydropyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-2-(2-chloropyridin-4-yl)pyrimidin-4(3H)-one
  • 5-(Benzyloxy)-2-(2-methylpyridin-4-yl)pyrimidin-4(3H)-one
  • 5-(Benzyloxy)-2-(2-bromopyridin-4-yl)pyrimidin-4(3H)-one

Uniqueness

The presence of the fluoropyridinyl group in 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one may confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.

Properties

CAS No.

1956376-23-0

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)-5-phenylmethoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C16H12FN3O2/c17-14-8-12(6-7-18-14)15-19-9-13(16(21)20-15)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20,21)

InChI Key

HEMRHIGQOYXUJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC(=NC=C3)F

Origin of Product

United States

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